molecular formula C21H24N2O5 B2546877 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921561-43-5

2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2546877
CAS No.: 921561-43-5
M. Wt: 384.432
InChI Key: ACKGBSPLBAUZBK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzoxazepin core fused with an acetamide linkage and a 2-methoxyphenoxy substituent. The benzoxazepin ring (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with three methyl groups at positions 3, 3, and 5, along with a ketone at position 4.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(9-10-15(18)23(3)20(21)25)22-19(24)12-27-17-8-6-5-7-16(17)26-4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGBSPLBAUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its unique biological activity. This article reviews the biological activity of the compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of approximately 384.4 g/mol. The presence of both acetamide and oxo groups enhances its potential biological activity.

PropertyValue
Molecular FormulaC21H24N2O5C_{21}H_{24}N_{2}O_{5}
Molecular Weight384.4 g/mol
StructureComplex benzoxazepine structure

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds exhibit significant biological activities, including anticancer properties and antimicrobial effects. The benzoxazepine structure has been associated with various pharmacological effects, making it a promising scaffold for drug development.

Anticancer Activity

Research indicates that This compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that related benzoxazepine derivatives showed selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through caspase-dependent pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar benzoxazepine compounds have shown efficacy against various bacterial strains.

  • Case Study 2 : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial potency.

Interaction Studies

Interaction studies are crucial for understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays can evaluate the affinity and specificity towards target receptors or enzymes.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundComplex benzoxazepine structurePotential anticancer activity
N-(3,4-dimethoxybenzyl)-2-acetamideSimple acetamideModerate activity reported
2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamideBenzoxazepine with chloride substitutionEnhanced selectivity against certain cancer cells
N-(benzyl)-2-(methoxyphenyl)acetamideSimple phenyl substitutionLimited activity compared to more complex structures

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of acetamide derivatives with heterocyclic cores. Key analogues include:

  • Thiazolidinedione-acetamides (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides): These feature a thiazolidinedione ring, a known pharmacophore in antidiabetic drugs, linked to a methoxyphenoxy-acetamide group .
  • Coumarin-derived acetamides (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides): These incorporate a coumarin moiety, enhancing aromaticity and planar structure, which may influence binding to hydrophobic targets .

Pharmacological Activity

  • Hypoglycemic Effects : Thiazolidinedione-acetamides act via peroxisome proliferator-activated receptor gamma (PPARγ) activation, improving insulin sensitivity . The target compound’s benzoxazepin core may target alternative pathways, such as glucagon-like peptide-1 (GLP-1) modulation, though this requires validation.
  • Toxicity: highlights that substituents on the acetamide nitrogen significantly impact toxicity in mice.

Physicochemical Properties

Property Target Compound Thiazolidinedione Analogues Coumarin Analogues
Core Structure Benzoxazepin Thiazolidinedione Coumarin
Molecular Weight ~430 g/mol (estimated) 350–400 g/mol 380–420 g/mol
Key Substituents 2-Methoxyphenoxy, trimethyl Arylidene, dioxothiazolidin 4-Methylcoumarin, oxothiazolidin
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~3.2

Research Findings

  • Hypoglycemic Efficacy : In , thiazolidinedione-acetamides showed ED₅₀ values ranging from 12–45 mg/kg in mice, with electron-withdrawing substituents enhancing activity. The target compound’s benzoxazepin core may offer prolonged half-life due to steric protection from methyl groups .
  • Structural Insights: The methoxyphenoxy group in the target compound may improve blood-brain barrier penetration compared to coumarin-based analogues, which exhibit higher planarity and plasma protein binding .

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